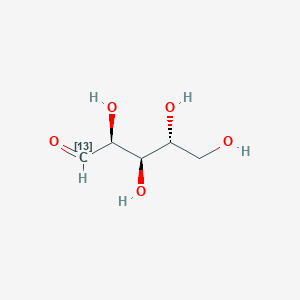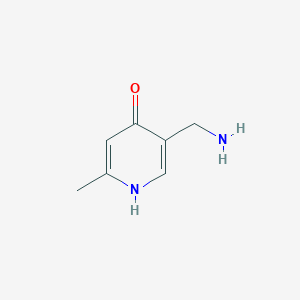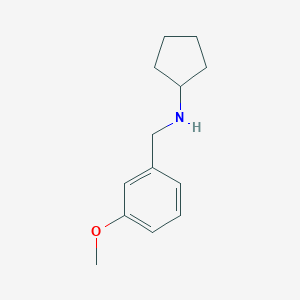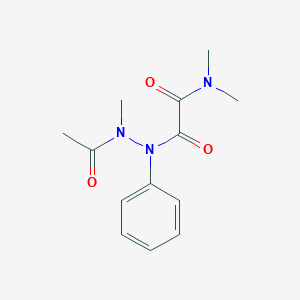
Dioxypyramidon
説明
Synthesis Analysis
Dioxypyramidon can be prepared from aminopyrine by oxidation with 30% hydrogen peroxide . This synthesis process was first reported by Charonnat and Delaby in 1929 .Molecular Structure Analysis
The molecular structure of Dioxypyramidon consists of 13 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The ChemSpider ID for Dioxypyramidon is 61521 .Physical And Chemical Properties Analysis
Dioxypyramidon forms orthorhombic, translucent prisms from water and has a somewhat bitter taste . It has a melting point of 105.5°C (softens at 96°C) and a boiling point of 194-201°C at 2 mmHg . The solubility of Dioxypyramidon in water at 20°C is 7.69 g/100 ml, and at 37°C, it increases to 48.2 g/100 ml . It is also soluble in alcohol . The compound is hydrolyzed by alkali .科学的研究の応用
Mechanism of Action
- Dioxypyramidon analogues, such as norfloxacin, demonstrate significant inhibitory activity on DNA gyrase, a crucial enzyme in bacterial DNA replication. They bind directly to DNA rather than the enzyme, disrupting bacterial growth and replication (Shen & Pernet, 1985).
Antibiotic Resistance Detection
- Dioxypyramidon derivatives, specifically ciprofloxacin, are valuable in detecting DNA gyrase A-mediated quinolone resistance in Gram-negative bacteria, crucial for addressing antibiotic resistance issues (Power, Muñoz Bellido, & Phillips, 1992).
Chemiluminescence Applications
- Chemiluminescent assays using acridinium ester and acridinium sulfonamide, which share structural similarities with dioxypyramidon, are widely used in immunoassays and nucleic acid probe assays, highlighting their importance in diagnostic research (Kricka, 2003).
Genomic Research and Drug Discovery
- Dioxypyramidon analogues contribute to understanding the genetic basis of diseases and drug discovery, especially in precision medicine and pharmacogenomics (González et al., 2016).
- The development of drugs and understanding their molecular biology and chemistry are significantly influenced by the structural and functional properties of dioxypyramidon analogues (Drews, 2000).
Antibacterial Properties and Synthesis
- Seco-Cyclothialidines, containing dioxazine moieties related to dioxypyramidon, exhibit strong inhibitory activity against bacterial DNA gyrase and show promising antibacterial properties (Rudolph et al., 2001).
Hypoxia-Inducible Factor Inhibition
- Dioxypyramidon analogues have been used to investigate hypoxia-inducible factor prolyl hydroxylase inhibition, with potential applications in treating anemia and ischemic diseases (Barrett et al., 2011).
Oxygen Sensing and Cellular Responses
- Compounds structurally similar to dioxypyramidon have been crucial in studying oxygen sensing and cellular responses to hypoxia, contributing significantly to our understanding of cellular adaptation processes (McDonough et al., 2006).
Stem Cell Research
- Studies involving analogues of dioxypyramidon have explored the effects of hypoxia on stem cell proliferation, providing insights into early mammalian development and physiological functions (Lee, Lee, & Han, 2008).
Dioxygen Activation in Biomimetic Research
- Research in biomimetic chemistry has used dioxypyramidon-related compounds to understand dioxygen activation mechanisms, vital for studying metalloenzymes and catalytic oxidation reactions (Hong et al., 2009).
Environmental Impact Studies
- Dioxypyramidon and its analogues are used in environmental studies to understand the impact of fluoroquinolone antibiotics on soil bacterial communities and resistance gene abundance, crucial for environmental health and safety (Jechalke et al., 2014).
Antioxidant Activity Analysis
- In the analysis of antioxidant activity, methods involving compounds structurally similar to dioxypyramidon are used to determine the antioxidant capacity of complex samples, important in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Molecular Epidemiology and Disease Resistance
- Dioxypyramidon derivatives assist in molecular epidemiology research, particularly in understanding the mechanisms of disease resistance and the effects of environmental exposure to mutagens and carcinogens (Sram & Binková, 2000).
Interaction with DNA
- The interaction of dioxypyramidon analogues like norfloxacin with DNA provides insights into drug-DNA interactions, essential for developing more effective antibacterial agents (Bailly, Colson, & Houssier, 1998).
Environmental Toxicology
- Dioxypyramidon and its analogues are instrumental in studying the environmental toxicology of dioxins and related compounds, providing insights into environmental health and safety (Kim et al., 2006).
特性
IUPAC Name |
2-(N-[acetyl(methyl)amino]anilino)-N,N-dimethyl-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-10(17)15(4)16(11-8-6-5-7-9-11)13(19)12(18)14(2)3/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTZMJWVZQYURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)N(C1=CC=CC=C1)C(=O)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199862 | |
| Record name | Dioxypyramidon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dioxypyramidon | |
CAS RN |
519-65-3 | |
| Record name | 1-Acetyl-1,5,5-trimethyl-2-phenylsemioxamazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioxypyramidon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioxypyramidon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-acetyl-2-(dimethylamino)-N'-methyl-2-oxo-N-phenylacetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOXYPYRAMIDON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU4PCE8X72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




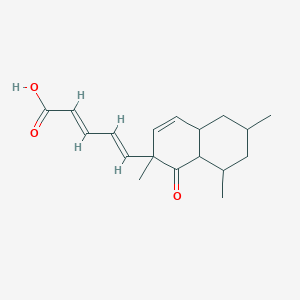
![[(2S)-2,6-Diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B117906.png)
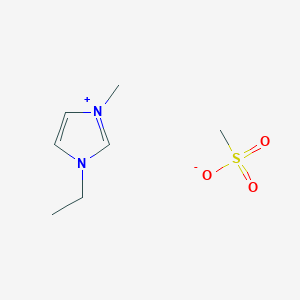

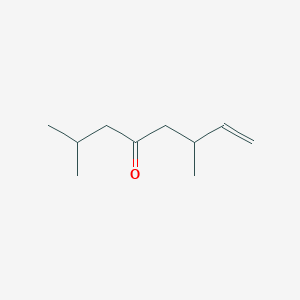
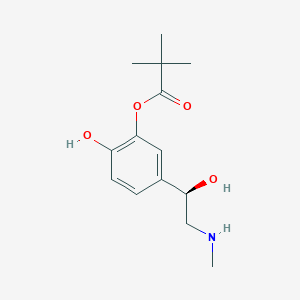
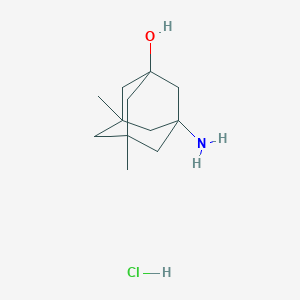
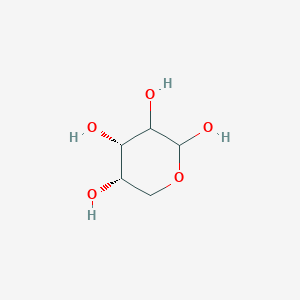
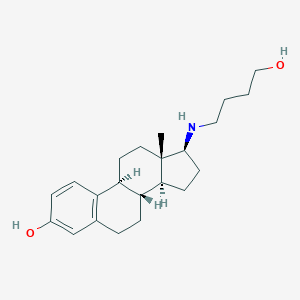
![2-[[(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B117925.png)
